L-NMMA Exhibits 33-Fold Selectivity for nNOS Over iNOS, in Contrast to the Broader Selectivity of L-NAME
L-NMMA displays a clear potency gradient across NOS isoforms with a 33-fold preference for nNOS over iNOS, based on Ki values of 0.18 µM (rat nNOS) and 6 µM (mouse iNOS) . This selectivity profile contrasts with L-NAME, which exhibits pIC50 values of 5.7, 5.6, and 4.3 for human nNOS, eNOS, and iNOS, respectively, corresponding to a less pronounced ~25-fold difference . The isoform selectivity of L-NMMA is further supported by its Ki for human eNOS of 0.4 µM, establishing a rank order of nNOS > eNOS > iNOS .
| Evidence Dimension | Isoform selectivity (nNOS vs. iNOS potency ratio) |
|---|---|
| Target Compound Data | Ki nNOS = 0.18 µM; Ki iNOS = 6 µM; Ratio = 33-fold |
| Comparator Or Baseline | L-NAME: pIC50 nNOS = 5.7 (Ki ~2 µM); pIC50 iNOS = 4.3 (Ki ~50 µM); Ratio ~25-fold |
| Quantified Difference | L-NMMA shows slightly greater nNOS/iNOS selectivity (33-fold) compared to L-NAME (25-fold) |
| Conditions | Enzymatic assays: L-NMMA on rat nNOS and mouse iNOS; L-NAME on human recombinant NOS isoforms |
Why This Matters
This selectivity profile informs experimental design when isoform-specific NOS inhibition is required, as L-NMMA offers a distinct balance between potency and selectivity compared to synthetic alternatives.
